1-(4-Ethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC20105253
Molecular Formula: C26H28N2O5
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28N2O5 |
|---|---|
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | 1-(4-ethoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C26H28N2O5/c1-2-32-19-10-8-18(9-11-19)23-22-24(29)20-6-3-4-7-21(20)33-25(22)26(30)28(23)13-5-12-27-14-16-31-17-15-27/h3-4,6-11,23H,2,5,12-17H2,1H3 |
| Standard InChI Key | PQHSANRDKWXWOA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O |
Introduction
1-(4-Ethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic organic molecule. Its structure suggests that it belongs to a class of compounds featuring:
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A chromeno[2,3-c]pyrrole core, which is a fused bicyclic system combining chromene and pyrrole functionalities.
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Substituents including a 4-ethoxyphenyl group, a morpholinyl-propyl side chain, and dione functional groups.
This type of compound is likely synthesized for applications in medicinal chemistry or materials science due to its structural complexity.
Key Structural Components:
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Chromeno[2,3-c]pyrrole Core:
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Combines aromatic and nitrogen-containing heterocycles.
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Often associated with biological activity due to its electron-rich nature.
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4-Ethoxyphenyl Substituent:
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Adds hydrophobicity and potential for π-stacking interactions.
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Commonly found in compounds with pharmacological properties.
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Morpholin-4-yl Propyl Chain:
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Morpholine is a six-membered ring containing oxygen and nitrogen.
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Provides polar functionality, enhancing solubility and interaction with biological targets.
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Dione Groups:
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Contribute to the compound's reactivity.
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Often involved in redox processes or as hydrogen bond acceptors.
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Potential Applications
Based on its structure, this compound may have applications in the following areas:
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Pharmacology:
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Compounds with chromene and pyrrole cores are frequently studied for anti-inflammatory, anticancer, or antimicrobial activities.
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The morpholine moiety could enhance bioavailability or target specific enzymes/receptors.
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Materials Science:
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Heterocyclic compounds are often used in organic electronics or as precursors for functional polymers.
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Synthesis Pathways
While no specific synthesis route is available in the search results, general strategies for such compounds include:
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Cyclization Reactions:
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Formation of the chromeno[2,3-c]pyrrole core through condensation reactions involving aldehydes and amines.
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Functionalization:
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Introduction of the ethoxyphenyl group via electrophilic aromatic substitution or coupling reactions.
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Addition of the morpholinyl-propyl chain through nucleophilic substitution or reductive amination.
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Analytical Characterization
To confirm the structure of such a compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identification of hydrogen and carbon environments (e.g., ^1H-NMR, ^13C-NMR). |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. |
| IR Spectroscopy | Identification of functional groups (e.g., C=O stretch for dione groups). |
| X-ray Crystallography | Structural confirmation if crystals are obtained. |
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